

Application Notes and Protocols: ^1H and ^{13}C NMR Characterization of 4-Methoxyphenyl Carbamates

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Compound of Interest

Compound Name: 4-Methoxyphenyl
carbonochloridate

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Introduction

4-Methoxyphenyl carbamates are a class of organic compounds that feature a carbamate functional group attached to a 4-methoxyphenyl ring. These compounds are of significant interest in medicinal chemistry and drug development due to their potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of these molecules. This document provides detailed application notes and experimental protocols for the ^1H and ^{13}C NMR analysis of 4-methoxyphenyl carbamates, intended for researchers, scientists, and drug development professionals.

General Structure of 4-Methoxyphenyl Carbamates

The core structure of a 4-methoxyphenyl carbamate consists of a carbamate moiety ($-\text{O}-\text{C}(=\text{O})-\text{N}-$) where the oxygen is attached to a p-methoxyphenyl group. The nitrogen atom can be substituted with various alkyl or aryl groups (R^1 and R^2).

Figure 1: General chemical structure of 4-methoxyphenyl carbamates.

Experimental Protocols

Synthesis of N-tert-butyl-(4-methoxyphenyl)carbamate

This protocol describes a general method for the N-tert-butyloxycarbonylation of 4-methoxyaniline.

Materials:

- 4-methoxyaniline
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Glycerol
- Stirring apparatus

Procedure:

- A mixture of 4-methoxyaniline (1 mmol) and (Boc)₂O (1 mmol) in glycerol (2.0 ml) is vigorously stirred at room temperature.^[1]
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the product can be extracted and purified using standard laboratory techniques.

NMR Sample Preparation

Materials:

- 4-methoxyphenyl carbamate sample
- Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
- Internal standard (e.g., Tetramethylsilane - TMS)
- NMR tube

Procedure:

- Dissolve 5-10 mg of the purified 4-methoxyphenyl carbamate derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) directly in a 5 mm NMR tube.[1][2]
- Add a small amount of an internal standard, such as TMS (0 ppm), for referencing the chemical shifts.[1]
- Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
- The sample is now ready for analysis in an NMR spectrometer.

¹H and ¹³C NMR Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for representative 4-methoxyphenyl carbamates. The spectra are typically recorded on a 400 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.[1]

¹H NMR Data

| Compound Name | Aromatic Protons (δ, ppm) | -OCH ₃ (s, δ, ppm) | -NH (br s, δ, ppm) | Other Protons (δ, ppm) | Solvent | Reference |
|---------------------------------------|--|-------------------------------|--------------------|--|-------------------|-----------|
| tert-butyl (4-methoxyphenyl)carbamate | 7.26 (d, J=8 Hz, 2H), 6.82 (d, J=8 Hz, 2H) | 3.77 | 6.44 | 1.50 (s, 9H, -C(CH ₃) ₃) | CDCl ₃ | [1] |
| 4-methoxyphenyl carbamate | 6.85-7.02 (m, 4H) | 3.75 | 5.75 | - | CDCl ₃ | [3] |

¹³C NMR Data

| Compound Name | C=O (δ , ppm) | Aromatic Carbons (δ , ppm) | -OCH ₃ (δ , ppm) | Other Carbons (δ , ppm) | Solvent | Reference |
|---------------------------------------|-----------------------|------------------------------------|-------------------------------------|--|-------------------|-----------|
| tert-butyl (4-methoxyphenyl)carbamate | 153.20 | 155.60, 131.40, 120.50, 114.10 | 55.40 | 80.10 (-C(CH ₃) ₃), 28.30 (-C(CH ₃) ₃) | CDCl ₃ | [1] |

NMR Spectral Interpretation

¹H NMR Spectrum:

- Aromatic Region:** The protons on the 4-methoxyphenyl ring typically appear as two doublets in the range of δ 6.8-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring.[1]
- Methoxy Group:** A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group is observed around δ 3.7-3.8 ppm.[1][3]
- Carbamate NH:** The proton attached to the nitrogen of the carbamate group usually appears as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
- Substituents on Nitrogen:** The chemical shifts and multiplicities of other signals will depend on the nature of the R groups attached to the carbamate nitrogen. For instance, a tert-butyl group will show a singlet at approximately δ 1.50 ppm integrating to nine protons.[1]

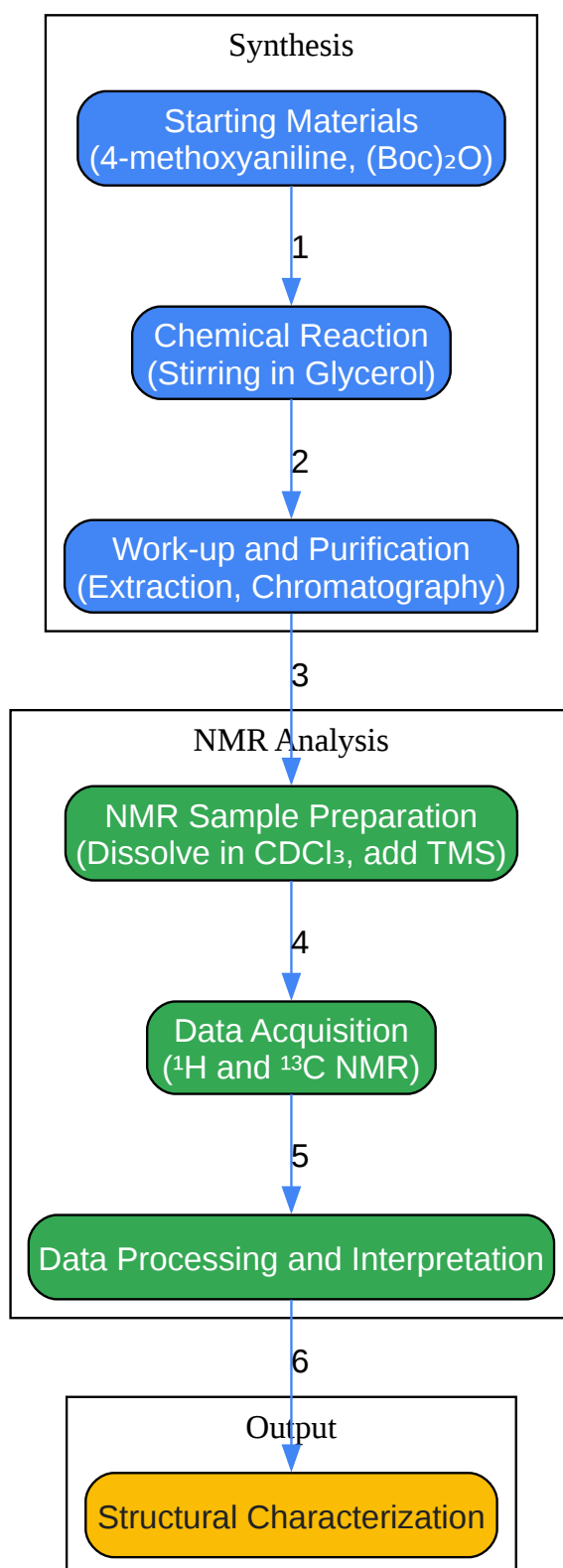
¹³C NMR Spectrum:

- Carbonyl Carbon:** The carbonyl carbon (C=O) of the carbamate group is typically observed in the downfield region of the spectrum, around δ 153 ppm.[1]
- Aromatic Carbons:** The 4-methoxyphenyl ring will show four distinct signals in the aromatic region (δ 114-156 ppm). The carbon attached to the methoxy group is the most shielded, while the carbon attached to the carbamate oxygen is the most deshielded.[1]

- Methoxy Carbon: The carbon of the methoxy group gives a signal at approximately δ 55 ppm.^[1]
- Substituents on Nitrogen: The signals for the carbons of the R groups on the nitrogen will appear at chemical shifts characteristic of their respective environments. For example, the quaternary and methyl carbons of a tert-butyl group appear around δ 80 ppm and δ 28 ppm, respectively.^[1]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and NMR characterization of 4-methoxyphenyl carbamates.



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Figure 2: Workflow for Synthesis and NMR Characterization.

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References

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